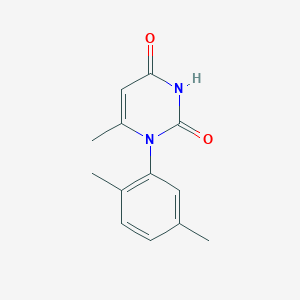

![molecular formula C20H19BrN2O3 B5501775 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide involves complex organic reactions, often starting from methoxybenzamide derivatives. A notable method includes the reaction of methoxybenzoyl chloride with aminophenols in THF, leading to methoxybenzamide products characterized by spectroscopic methods such as NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique in determining the molecular structure of methoxyphenylbenzamide compounds. Studies have revealed that these compounds can crystallize in various polymorphs, displaying intricate molecular arrangements and hydrogen bonding patterns. For instance, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been shown to crystallize in two polymorphs, with detailed analysis of its crystal structure, revealing the presence of hydrogen bonds forming belts of molecules (Yasuoka et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound are rich and varied. For example, studies on similar compounds have illustrated the formation of benzofurans via vinyl cations in solvolytic reactions, showcasing the reactivity of the vinyl halide moiety and the influence of substituents and solvents on the reaction outcomes (Sonoda et al., 1976).

Scientific Research Applications

Facile Preparation of Regioregular Polymers

Research by Gao et al. (2014) on the facile preparation of regioregular poly(3-hexylthiophene) using π-allylnickel complexes as external initiators highlights the utility of allyl-functionalized compounds in promoting controlled polymerization processes. This study suggests potential applications in synthesizing well-defined polymers with specific structural characteristics for use in electronic and photonic devices Gao et al., 2014.

Vinylcyclopropanation of Olefins

Miura et al. (2006) developed new cyclization reactions forming vinylcyclopropanes, using alkenylrhodium(I) complexes as allylic carbene equivalents. Such methodologies could be relevant for compounds like N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide, indicating potential applications in constructing complex cyclic structures through carbon-carbon bond formations Miura et al., 2006.

Asymmetric Synthesis with Oxazol-4-ones

Trost et al. (2004) utilized 5H-alkyl-2-phenyl-oxazol-4-ones in asymmetric allylic alkylation, demonstrating the versatility of such compounds in asymmetric synthesis. This approach may offer insights into the use of this compound in synthesizing chiral molecules with potential pharmaceutical applications Trost et al., 2004.

Structural Analysis of Benzamide Polymorphs

Yasuoka et al. (1969) conducted a crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing insights into the crystalline polymorphs of related benzamide compounds. Such structural analyses are crucial for understanding the material properties and could guide the design of new materials with desired physical and chemical characteristics Yasuoka et al., 1969.

Molecular Docking and Halogen Bonding Studies

Moreno-Fuquen et al. (2022) explored the crystal structures of methoxyphenylbenzamide isomers, focusing on their halogen bonding and interactions with protein residues. This study indicates potential applications in drug design, where understanding molecular interactions and docking can inform the development of new therapeutic agents Moreno-Fuquen et al., 2022.

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-8-10-15(26-2)11-9-14)23-19(24)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYQUPBLCIMYCW-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501696.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)